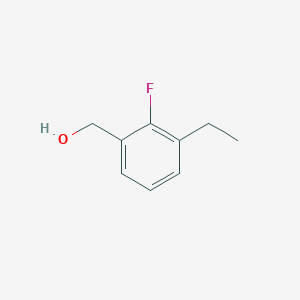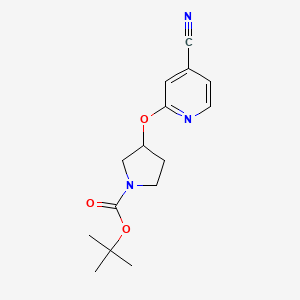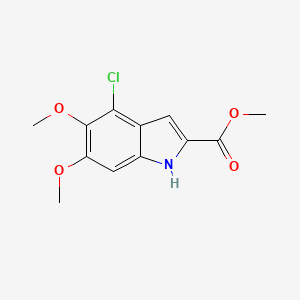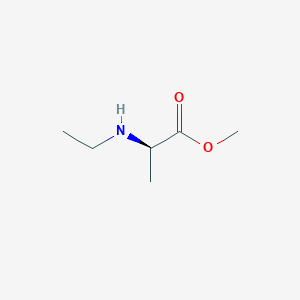
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound features a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a dimethylaminomethyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with dimethylamine and formaldehyde to form the intermediate (5-((Dimethylamino)methyl)-2-fluorobenzaldehyde).
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Amines: Formed via nucleophilic substitution of the dimethylaminomethyl group.
Wissenschaftliche Forschungsanwendungen
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications . Additionally, the dimethylaminomethyl group can enhance the compound’s solubility and reactivity, facilitating its use in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and dimethylaminomethyl groups, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Similar structure but lacks the dimethylaminomethyl group, affecting its solubility and reactivity.
(5-((Methylamino)methyl)-2-fluorophenyl)boronic Acid: Similar structure but with a methylamino group instead of a dimethylamino group, leading to differences in reactivity and stability.
Uniqueness
(5-((Dimethylamino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the fluorine atom, dimethylaminomethyl group, and boronic acid group. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C9H13BFNO2 |
|---|---|
Molekulargewicht |
197.02 g/mol |
IUPAC-Name |
[5-[(dimethylamino)methyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-9(11)8(5-7)10(13)14/h3-5,13-14H,6H2,1-2H3 |
InChI-Schlüssel |
YLTCWANJTFBGPL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)CN(C)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)





![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
